G-5555 -

G-5555

Catalog Number: EVT-268942
CAS Number:
Molecular Formula: C25H25ClN6O3
Molecular Weight: 493.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

G-5555 is a potent and selective small molecule inhibitor that primarily targets group I p21-activated kinases (PAKs), specifically PAK1, PAK2, and PAK3. [, ] These kinases are implicated in various cellular processes, including cell growth, survival, and motility, and their dysregulation is associated with cancer development and progression. G-5555 is classified as a pyrido[2,3-d]pyrimidin-7-one derivative, a chemical class known for its kinase inhibitory activity. [] This compound has been explored for its potential as a research tool to understand the roles of PAKs in various diseases and to evaluate their potential as therapeutic targets.

Synthesis Analysis

The development of G-5555 emerged from efforts to improve upon the previously developed PAK inhibitor, FRAX1036. [] The key aim was to address limitations associated with FRAX1036's highly basic amine group, which impacted its pharmacological properties. The synthesis process involved the incorporation of a 5-amino-1,3-dioxanyl moiety into the scaffold of FRAX1036. [] This modification proved successful in reducing both the pKa and logP of the molecule, leading to improved potency, pharmacokinetics, and selectivity compared to its predecessor. []

Molecular Structure Analysis

G-5555 belongs to the pyrido[2,3-d]pyrimidin-7-one class of kinase inhibitors. [] The core structure consists of a pyrido[2,3-d]pyrimidin-7(8H)-one ring system. Key structural features include a 2-chloro-4-(6-methylpyridin-2-yl)phenyl substituent at position 6 of the pyrimidine ring, a methylamino group at position 2, and a (trans-5-amino-1,3-dioxan-2-yl)methyl substituent at position 8. These structural elements are crucial for its interactions with the ATP-binding site of PAK kinases and contribute to its potency and selectivity.

Mechanism of Action

G-5555 functions as a potent and selective ATP-competitive inhibitor of group I PAKs. [] It binds to the ATP-binding pocket of these kinases, preventing ATP binding and subsequent phosphorylation of downstream substrates. [, ] The specific interactions between G-5555 and the amino acid residues within the ATP-binding site of PAKs are critical for its inhibitory activity. For instance, G-5555 forms crucial hydrogen bonds with the hinge region residues, such as Leu347 in PAK1, that are essential for its binding affinity and selectivity. [] The binding of G-5555 to PAKs ultimately disrupts their catalytic activity and downstream signaling, leading to its observed effects on cell growth, survival, and other cellular processes.

Applications
  • Cancer Research: G-5555 has been investigated for its potential to inhibit the growth of cancer cells. Studies show that breast cancer cells with PAK1 amplification exhibit increased sensitivity to G-5555. [] Additionally, G-5555 demonstrated promising activity in preclinical models of pancreatic cancer and thyroid cancer. [, ] In thyroid cancer cells harboring BRAF mutations, G-5555 exhibited synergistic effects when combined with the BRAF inhibitor Vemurafenib, suggesting potential benefits of combination therapies. []

  • Investigating PAK Signaling: G-5555 serves as a valuable tool for dissecting the signaling pathways regulated by PAK kinases. Researchers have utilized G-5555 to identify downstream targets of PAK1 in pancreatic cancer cells. [] By inhibiting PAK activity, G-5555 has helped elucidate the involvement of PAKs in cell proliferation, survival, migration, and invasion.

  • Studying Drug Resistance: G-5555 has been used in investigations of drug resistance mechanisms in cancer cells. Studies suggest that G-5555 may help overcome cisplatin resistance in ovarian cancer cells, potentially by modulating the PI3K/Akt signaling pathway. []

  • Tool for Kinase Selectivity Profiling: The development of G-5555 has provided insights into the structural determinants of selectivity for PAK kinases. [] Researchers have utilized G-5555's scaffold and modifications to design inhibitors with improved selectivity profiles for specific PAK isoforms or for related kinases like Salt-Inducible Kinases (SIKs). [, ]

Future Directions
  • Understanding Toxicity: Further research is needed to fully understand the acute cardiovascular toxicity associated with pan-group I PAK inhibition observed in animal studies. [] Developing inhibitors with improved safety profiles or alternative dosing strategies will be essential for clinical translation.

FRAX1036

  • Compound Description: FRAX1036 is a potent and selective inhibitor of group I PAK kinases (PAK1, PAK2, and PAK3). It has demonstrated efficacy in preclinical models of cancer. []
  • Relevance: FRAX1036 served as a starting point for the development of G-5555. While FRAX1036 exhibited potent PAK inhibition, it suffered from limitations such as high basicity, leading to issues like hERG activity. G-5555 was designed to address these limitations while maintaining PAK inhibitory activity. []

FRAX597

  • Compound Description: FRAX597 is another selective inhibitor of group I PAK kinases, showing promise as a potential anticancer agent. []
  • Relevance: FRAX597 is a structurally related PAK inhibitor that shares a common binding mode with G-5555. Both compounds interact with key residues in the PAK active site, including Arg299, Glu345, Leu347, Asp393, and Asp407. []

PF-06447475

  • Compound Description: PF-06447475 is a selective inhibitor of Mammalian STE20-like (MST1/2) kinases. [, ]
  • Relevance: This compound served as a tool to distinguish the cellular effects of inhibiting MST1/2 from those of inhibiting MST3/4, which are also targeted by G-5555 and its derivatives. [, ]

MRIA9

  • Compound Description: MRIA9 is a chemical probe with dual SIK/PAK activity, demonstrating good selectivity over other kinases. [, ]
  • Relevance: MRIA9 was derived from the optimization of G-5555 to target Salt-inducible kinases (SIKs) while maintaining PAK activity. This highlights the versatility of the pyrido[2,3-d]pyrimidin-7-one scaffold in targeting different kinase families. [, ]

MR24

  • Compound Description: MR24 is a selective inhibitor of MST3/4 kinases, exhibiting good kinome-wide selectivity and cellular potency. [, ]
  • Relevance: MR24 represents a successful example of optimizing G-5555 for selective MST3/4 inhibition. This compound, along with MR30, enables the investigation of the distinct roles of MST3/4 compared to MST1/2. [, ]

MR30

  • Compound Description: MR30 is another selective MST3/4 kinase inhibitor with desirable kinome-wide selectivity and high potency. [, ]
  • Relevance: Similar to MR24, MR30 was derived from the structure-guided optimization of G-5555 to achieve selective inhibition of MST3/4. These compounds, alongside the MST1/2 inhibitor PF-06447475, provide valuable tools for dissecting the roles of different MST kinases. [, ]

G-9791

  • Compound Description: G-9791 is a potent pyridone side chain analogue of G-5555, designed to mitigate the toxicity observed with pan-group I PAK inhibitors. []
  • Relevance: Despite significant structural modifications compared to G-5555, G-9791 exhibited similar cardiovascular toxicity, suggesting that inhibition of PAK2, potentially exacerbated by PAK1 inhibition, contributes to the observed toxicity profile of pan-group I PAK inhibitors. []

Palbociclib

  • Compound Description: Palbociclib is a clinically approved inhibitor of cyclin-dependent kinases CDK4 and CDK6, used in the treatment of certain breast cancers. []
  • Relevance: Palbociclib was compared to G-5555 in PAK1-amplified luminal breast cancer cell lines. The results suggested that inhibiting PAK1, as opposed to CDK4/6, might be a more effective therapeutic strategy in this specific context. []

Properties

Product Name

G-5555

IUPAC Name

8-[(5-amino-1,3-dioxan-2-yl)methyl]-6-[2-chloro-4-(6-methylpyridin-2-yl)phenyl]-2-(methylamino)pyrido[2,3-d]pyrimidin-7-one

Molecular Formula

C25H25ClN6O3

Molecular Weight

493.0 g/mol

InChI

InChI=1S/C25H25ClN6O3/c1-14-4-3-5-21(30-14)15-6-7-18(20(26)9-15)19-8-16-10-29-25(28-2)31-23(16)32(24(19)33)11-22-34-12-17(27)13-35-22/h3-10,17,22H,11-13,27H2,1-2H3,(H,28,29,31)

InChI Key

ZBCMHWUFWQFPLV-UHFFFAOYSA-N

SMILES

CC1=NC(=CC=C1)C2=CC(=C(C=C2)C3=CC4=CN=C(N=C4N(C3=O)CC5OCC(CO5)N)NC)Cl

Solubility

Soluble in DMSO, not in water

Synonyms

G‑5555; G 5555; G5555.

Canonical SMILES

CC1=NC(=CC=C1)C2=CC(=C(C=C2)C3=CC4=CN=C(N=C4N(C3=O)CC5OCC(CO5)N)NC)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.